4-(Cyclopropylmethyl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine
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Overview
Description
4-(Cyclopropylmethyl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine is a heterocyclic compound that features a fused thieno-pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopropylmethyl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine can be achieved through several methods. One common approach involves the cycloaddition reactions of 1-azadienes with 2-carbon π-components, such as in the [4 + 2] cycloaddition reactions . Another method includes the use of transition metal-catalyzed reactions, such as the cobalt-catalyzed cyclization of nitriles with alkynes .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of mechanochemically activated magnesium(0) metal for direct C-4-H alkylation of pyridines with alkyl halides is one such method that offers excellent regioselectivity and substrate scope .
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopropylmethyl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
4-(Cyclopropylmethyl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Cyclopropylmethyl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to undergo C-H functionalization, which allows it to interact with various biological molecules . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pyridine: A simpler nitrogen-containing heterocycle with similar chemical properties.
Dihydropyridine: Known for its therapeutic applications, particularly in cardiovascular medicine.
Piperidine: Another nitrogen-containing heterocycle with significant biological activity.
Uniqueness
4-(Cyclopropylmethyl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine is unique due to its fused thieno-pyridine ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and therapeutic agents.
Properties
Molecular Formula |
C12H17NS |
---|---|
Molecular Weight |
207.34 g/mol |
IUPAC Name |
4-(cyclopropylmethyl)-4-methyl-6,7-dihydro-5H-thieno[3,2-c]pyridine |
InChI |
InChI=1S/C12H17NS/c1-12(8-9-2-3-9)10-5-7-14-11(10)4-6-13-12/h5,7,9,13H,2-4,6,8H2,1H3 |
InChI Key |
JHDSPPTZZBSMKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(CCN1)SC=C2)CC3CC3 |
Origin of Product |
United States |
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